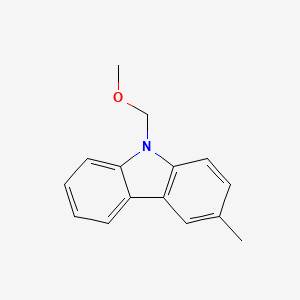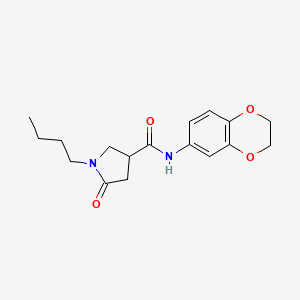
6-chloro-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-chloro-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H15ClFN3O and its molecular weight is 391.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0887680 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sustainable Synthesis of Quinolines
Quinolines, including compounds similar to 6-chloro-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, have been synthesized through sustainable processes. A study demonstrated the synthesis of quinolines and pyrimidines using manganese PNP pincer complexes, highlighting the importance of environmentally benign methods in creating these compounds (Mastalir et al., 2016).
Radioligands for Imaging
Quinolinecarboxamides have been explored as potential radioligands for visualizing peripheral benzodiazepine receptors, suggesting their use in diagnostic imaging. Such studies focus on the development of compounds for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize biological targets (Cappelli et al., 2006).
Cytotoxic Activity and Molecular Docking
Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various carcinoma cell lines. This research also included apoptotic DNA fragmentation and molecular docking studies, suggesting the potential of such compounds as anticancer agents (Bhatt et al., 2015).
Synthesis Efficiency
The efficiency of synthesizing side-chain fluorinated heterocyclic compounds, including quinolines, under microwave irradiation has been demonstrated. This method shows significant improvement in yields compared to traditional methods, indicating advancements in the synthesis of quinoline derivatives (Loghmani-Khouzani et al., 2005).
Fluorescent Chemosensors
Quinoline-containing calixarene fluoroionophores have been studied for their binding properties, demonstrating the potential of quinoline derivatives as efficient fluoroionophores with selectivity for certain metal ions. Such compounds could be useful in the development of new sensors for detecting specific ions in various environments (Casnati et al., 2003).
Eigenschaften
IUPAC Name |
6-chloro-N-[(2-fluorophenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O/c23-16-5-6-20-17(11-16)18(12-21(27-20)14-7-9-25-10-8-14)22(28)26-13-15-3-1-2-4-19(15)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTUFWHMPAIUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]acetate](/img/structure/B4599835.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4599839.png)
![2-({1-(3-METHOXYPROPYL)-4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4599846.png)

![2-[(2-phenylpropyl)amino]butan-1-ol hydrochloride](/img/structure/B4599867.png)

![4-({[(4-Methoxyphenyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4599881.png)
![METHYL 3-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4599883.png)
![4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4599899.png)
![N-[(Z)-3-(butylamino)-1-(2,3-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4599914.png)
![3-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4599915.png)
![5-(3-bromobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4599916.png)
![5-[4-(benzyloxy)phenyl]-2-propyl-2H-tetrazole](/img/structure/B4599919.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4599930.png)
